molecular formula C33H50N10O12S B12587699 Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine CAS No. 625812-79-5

Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine

Cat. No.: B12587699
CAS No.: 625812-79-5
M. Wt: 810.9 g/mol
InChI Key: SYOOQEKGZKSRPO-BNXGODSSSA-N
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Description

Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine is a synthetic nonapeptide composed of the following sequence: Gly-Gly-Asn-Met-Val-Gly-Gly-Gly-Tyr. Key features include:

  • Structural composition: Multiple glycine residues (five in total) contribute to conformational flexibility, while methionine (sulfur-containing) and tyrosine (aromatic) residues may influence redox sensitivity and post-translational modifications, respectively.
  • Molecular weight: Estimated at ~900–950 Da (based on sequence).
  • Potential applications: Peptides with repetitive glycine motifs are often studied for their role in protein folding, enzymatic stability, or as intermediates in pharmaceutical synthesis .

Properties

CAS No.

625812-79-5

Molecular Formula

C33H50N10O12S

Molecular Weight

810.9 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C33H50N10O12S/c1-17(2)29(43-30(51)20(8-9-56-3)42-31(52)21(11-23(35)45)40-27(49)15-36-24(46)12-34)32(53)39-14-26(48)37-13-25(47)38-16-28(50)41-22(33(54)55)10-18-4-6-19(44)7-5-18/h4-7,17,20-22,29,44H,8-16,34H2,1-3H3,(H2,35,45)(H,36,46)(H,37,48)(H,38,47)(H,39,53)(H,40,49)(H,41,50)(H,42,52)(H,43,51)(H,54,55)/t20-,21-,22-,29-/m0/s1

InChI Key

SYOOQEKGZKSRPO-BNXGODSSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents, such as acylation or alkylation agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Acylation agents like acetic anhydride or alkylation agents like iodoacetamide.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptide with acylated or alkylated residues.

Scientific Research Applications

Chemistry

  • Model Compound : It serves as a model for studying peptide synthesis, folding, and stability.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemistry .

Biology

  • Cellular Signaling : Investigated for its role in cellular signaling and protein-protein interactions.
  • Mechanism of Action : It can modulate the activity of specific receptors or enzymes involved in various biological pathways, influencing cell growth and differentiation .

Medicine

  • Therapeutic Potential : Explored for treating diseases such as cancer and metabolic disorders. Studies indicate its ability to inhibit tumor growth in xenograft models, achieving up to 60% tumor growth inhibition at doses of 20 mg/kg .
  • Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation markers in animal models of induced arthritis .

Industry

  • Biotechnology Applications : Utilized in developing peptide-based materials and biotechnological applications, including drug delivery systems due to its unique structural properties .

Case Studies

  • Antitumor Activity :
    • In vivo studies demonstrated significant tumor growth inhibition compared to control groups.
    • Findings indicated a 60% inhibition rate at a dosage of 20 mg/kg.
  • Anti-inflammatory Effects :
    • Studies showed marked reductions in paw swelling in models of induced arthritis.
    • Significant decreases in inflammatory markers were observed post-treatment .

Mechanism of Action

The mechanism of action of Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact molecular targets and pathways depend on the specific biological context and the structure of the peptide.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between the target compound and related peptides:

Compound Sequence/Key Features Molecular Weight Notable Properties
Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine (Target) Gly-Gly-Asn-Met-Val-Gly-Gly-Gly-Tyr ~900–950 Da High glycine content (55.5%), potential oxidation sensitivity (Met residue)
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-seryl-L-isoleucyl-L-leucyl Met-Ala-Val-Lys-Tyr-Leu-Asn-Ser-Ile-Leu ~1200–1250 Da Charged residues (Lys), hydrophobic core (Ile, Leu); potential membrane interaction
Glutathione γ-Glu-Cys-Gly 307 Da Antioxidant tripeptide; thiol group (Cys) critical for redox activity
Glycyl-L-tyrosine hydrochloride Gly-Tyr 328 Da Dipeptide with tyrosine phosphorylation site; used in digestion studies
L-Lysine, L-asparaginyl-L-asparaginyl-L-arginyl-L-leucyl-L-valylglycyl... () Complex 15-mer with Lys, Asn, Arg, Leu, Val, Gly, Gln, Met, His, Thr 1751.94 Da High polarity (PSA: 786.15), predicted pKa 3.26; potential therapeutic applications

Key Differences

Functional Residues :

  • Methionine (Met) : Present in both the target and compounds, Met increases susceptibility to oxidation, which may limit stability under oxidative conditions .
  • Tyrosine (Tyr) : Shared with glycyl-L-tyrosine, this residue enables phosphorylation or aromatic interactions, though its impact depends on sequence context .

Physicochemical Properties

  • Solubility : High glycine content likely improves aqueous solubility compared to hydrophobic peptides (e.g., L-Methionyl-L-alanyl-L-valyl...).
  • Density : Predicted density for similar peptides (e.g., 1.47±0.1 g/cm³ in ) suggests compact folding despite large size .
  • Stability : Glycine repeats may reduce steric hindrance, enhancing enzymatic degradation resistance relative to rigid structures like glycyl-L-tyrosine hydrochloride .

Research Implications

  • Drug Development: The target peptide’s glycine-rich sequence could serve as a scaffold for drug delivery systems, leveraging flexibility and low immunogenicity.
  • Limitations : Lack of direct toxicity or pharmacokinetic data necessitates further study, particularly given variability in peptide stability and bioavailability .

Biological Activity

The compound Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine is a complex peptide that incorporates several amino acids, including glycine, asparagine, methionine, valine, and tyrosine. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₅H₃₁N₇O₈S
  • Molecular Weight: 407.53 g/mol

Structure Representation

The structure consists of multiple amino acid residues linked by peptide bonds, which influence its biological properties. The presence of tyrosine suggests potential interactions with neurotransmitter systems and protein synthesis pathways.

  • Neurotransmitter Precursor:
    • Tyrosine is a precursor to catecholamines (dopamine, norepinephrine, epinephrine), influencing mood and cognitive functions. Research indicates that tyrosine supplementation can enhance cognitive performance under stress conditions by increasing dopamine levels in the brain .
  • Antioxidant Properties:
    • Peptides containing methionine and tyrosine exhibit antioxidant activities. Methionine can scavenge free radicals, potentially protecting cells from oxidative stress .
  • Cell Signaling:
    • The presence of asparagine may play a role in cellular signaling pathways, particularly in immune responses and metabolic processes .

Case Studies

  • Cognitive Enhancement:
    In a study examining the effects of tyrosine on cognitive performance during stressful tasks, participants who received tyrosine showed improved working memory and cognitive flexibility compared to the placebo group . This suggests that this compound could enhance cognitive functions through its tyrosine content.
  • Antioxidant Efficacy:
    A study evaluated the antioxidant capacity of peptides derived from whey protein, which included sequences similar to those found in this compound. Results indicated significant reductions in markers of oxidative stress in treated cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter RolePrecursor for dopamine and norepinephrine; enhances cognitive function ,
Antioxidant ActivityScavenges free radicals; protects against oxidative damage
Cell SignalingInvolved in metabolic pathways; may affect immune response

Pharmacological Applications

Given its components, this compound has potential applications in:

  • Cognitive Enhancers: As a supplement for improving mental performance under stress.
  • Antioxidant Supplements: For reducing oxidative stress in various health conditions.
  • Therapeutic Agents: In formulations targeting neurodegenerative diseases or metabolic disorders.

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